Acid green 50

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

Acid Green 50, also known as Lissamine Green B, is a synthetically produced organic acid dye with two aminophenyl groups . It is extensively used as a food dye and has a medical application as a staining agent . The primary targets of this compound are the tissues it is intended to stain, such as the cornea and conjunctiva in medical applications .

Mode of Action

The mode of action of this compound involves its interaction with its targets through staining. The dye molecules bind to the target tissues, allowing them to be visualized. In the case of this compound-PVA composite films, the optical absorption spectra show a good linear absorption at 650 nm wavelength due to the presence of π‒conjugated electrons in the this compound dye molecules .

Result of Action

The primary result of this compound’s action is the staining of target tissues, which allows for their visualization. For example, in medical applications, this compound can stain the cornea and conjunctiva, aiding in the diagnosis of various eye conditions . In the case of this compound-PVA composite films, they have a high optical limiting efficiency due to strong reverse saturable absorption at the wavelength of 635 nm, making them potential candidates for eye and sensor protection devices .

Biochemical Analysis

Biochemical Properties

Acid Green 50 interacts with various biomolecules due to its chemical structure. It has been observed to form composite films with polyvinyl alcohol (PVA), showing good linear absorption at 650 nm wavelength due to the presence of π‒conjugated electrons in the this compound dye molecules . This interaction suggests that this compound could potentially interact with other biomolecules, such as enzymes and proteins, in a similar manner.

Molecular Mechanism

The molecular mechanism of this compound is largely based on its interaction with other molecules. For instance, it has been shown to interact with PVA, forming composite films with unique optical properties . The exact nature of these interactions, including any potential enzyme inhibition or activation, remains to be fully elucidated.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings have not been extensively studied. Its use in composite films suggests that it may have a degree of stability suitable for long-term applications .

Transport and Distribution

Its interactions with other molecules, such as PVA, suggest that it may be capable of interacting with transporters or binding proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

Green 5 is synthesized through a multi-step process involving the reaction of anthraquinone derivatives with sulfonating agents. The key steps include:

Sulfonation: Anthraquinone is treated with sulfuric acid to introduce sulfonic acid groups.

Amination: The sulfonated anthraquinone is then reacted with aromatic amines to form the desired diimino compound.

Neutralization: The resulting compound is neutralized with sodium hydroxide to form the disodium salt.

Industrial Production Methods

In industrial settings, the production of Green 5 involves large-scale sulfonation and amination reactions under controlled conditions to ensure high yield and purity. The process typically includes:

Continuous Stirred Tank Reactors (CSTR): for sulfonation.

Batch Reactors: for amination.

Filtration and Drying: to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Green 5 undergoes several types of chemical reactions, including:

Oxidation: Green 5 can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form hydroquinone derivatives.

Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

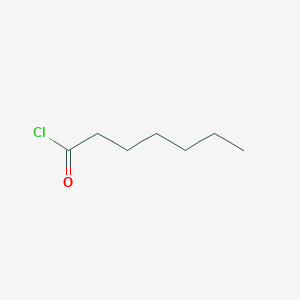

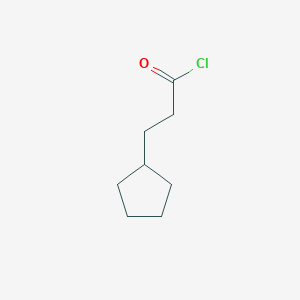

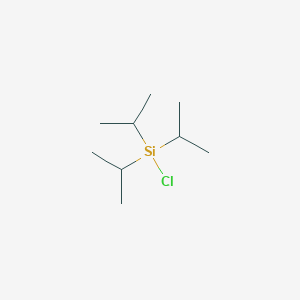

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted anthraquinone derivatives.

Scientific Research Applications

Green 5 has a wide range of applications in scientific research, including:

Chemistry: Used as a pH indicator and in the synthesis of other organic compounds.

Biology: Employed in staining techniques for microscopy.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the formulation of cosmetics, personal care products, and textiles

Comparison with Similar Compounds

Green 5 is unique due to its high stability and intense color. Similar compounds include:

Acid Green 25: Another anthraquinone-based colorant with similar properties.

Disodium 2,2’-[(9,10-dioxoanthracene-1,4-diyldiimino)bis(5-methylsulphonate)]: A closely related compound with slight variations in structure and color intensity.

Green 5 stands out due to its superior stability and versatility in various applications, making it a preferred choice in many industries.

Properties

CAS No. |

3087-16-9 |

|---|---|

Molecular Formula |

C27H26N2NaO7S2 |

Molecular Weight |

577.6 g/mol |

IUPAC Name |

[4-[[4-(dimethylamino)phenyl]-(2-hydroxy-3,6-disulfonaphthalen-1-yl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium |

InChI |

InChI=1S/C27H26N2O7S2.Na/c1-28(2)20-9-5-17(6-10-20)25(18-7-11-21(12-8-18)29(3)4)26-23-14-13-22(37(31,32)33)15-19(23)16-24(27(26)30)38(34,35)36;/h5-16H,1-4H3,(H2,31,32,33,34,35,36); |

InChI Key |

WCPVWGORDJAZNB-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)O.[Na+] |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)O.[Na] |

Key on ui other cas no. |

3087-16-9 |

physical_description |

Dark blue or dark green powder or granules |

Pictograms |

Irritant |

Synonyms |

N-[4-[[4-(Dimethylamino)phenyl](2-hydroxy-3,6-disulfo-1-naphthalenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-methanaminium Inner Salt Sodium Salt; C.I. Acid Green 50; C.I. Acid Green 50 Monosodium Salt; Lissamine Green BN; 12078 Green; Acid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

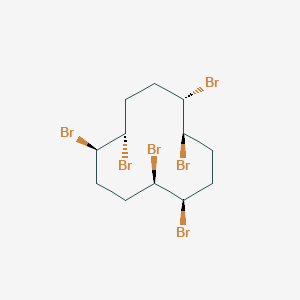

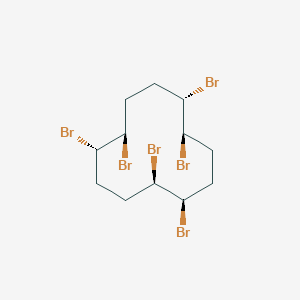

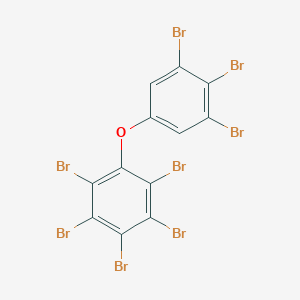

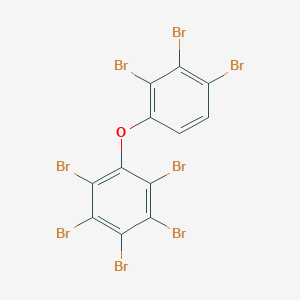

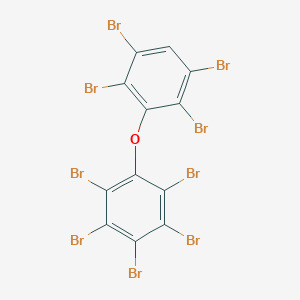

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B41029.png)

![pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B41039.png)

![N-[(6-chloropyridin-3-yl)methyl]-N-methylamine](/img/structure/B41054.png)